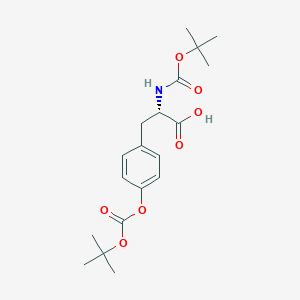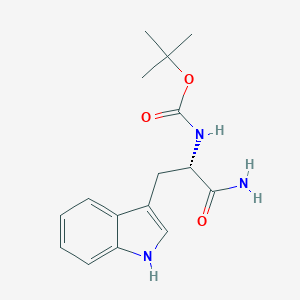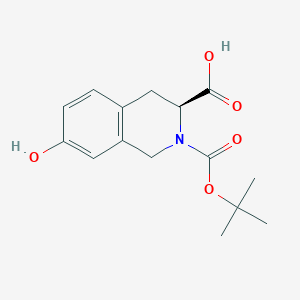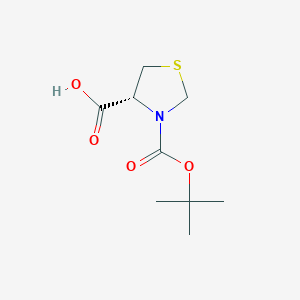
Boc-L-méthionine
Vue d'ensemble
Description
Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a derivative of the essential amino acid L-methionine. It is commonly used in peptide synthesis as a protected form of methionine to prevent unwanted side reactions during the synthesis process. The compound has the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol .
Applications De Recherche Scientifique
Boc-L-methionine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a protected form of methionine in solid-phase peptide synthesis, allowing for the selective introduction of methionine residues without side reactions.
Protein Engineering: Boc-L-methionine is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Drug Development: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Boc-L-methionine is used in studies involving methionine metabolism and its role in various biological processes
Mécanisme D'action
Target of Action
Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a derivative of the essential amino acid methionine . The primary target of methionine is the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is fundamental in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) .
Mode of Action
It is thought that metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can potentially counteract this effect .
Biochemical Pathways
Methionine is involved in several biochemical pathways. It plays a significant role in protein synthesis, serving as the initiator amino acid . Methionine is also utilized for the synthesis of SAM, a universal methyl donor in numerous cellular methylation reactions . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways . Additionally, methionine can be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .
Pharmacokinetics
A study on a methionine-based anti-cancer drug suggests the development of an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase, a methionine-depleting enzyme . This model aims to determine the kinetics of L-methionine depletion after co-administration of the drug and Pyridoxine .
Result of Action
The result of Boc-L-methionine’s action would be dependent on its interaction with its targets and the subsequent changes. As a derivative of methionine, it could potentially influence protein synthesis, cellular methylation reactions, and the synthesis of cysteine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-L-methionine is typically synthesized by reacting L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
L-methionine+Boc2O→Boc-L-methionine+CO2+tert-butanol
Industrial Production Methods: In industrial settings, the synthesis of Boc-L-methionine follows similar principles but is scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to ensure complete dissolution of the reactants. The product is then purified through crystallization or chromatography .
Types of Reactions:
Oxidation: Boc-L-methionine can undergo oxidation to form Boc-L-methionine sulfoxide or Boc-L-methionine sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of Boc-L-methionine sulfoxide back to Boc-L-methionine can be achieved using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield free L-methionine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: Boc-L-methionine sulfoxide, Boc-L-methionine sulfone.
Reduction: Boc-L-methionine.
Deprotection: L-methionine
Comparaison Avec Des Composés Similaires
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Used similarly to Boc-L-methionine in peptide synthesis.
Boc-L-lysine: Commonly used in the synthesis of peptides containing lysine residues.
Uniqueness of Boc-L-methionine: Boc-L-methionine is unique due to the presence of a sulfur atom in its side chain, which can participate in various chemical reactions such as oxidation and reduction. This makes it particularly useful in studies involving sulfur-containing peptides and proteins .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-15-5 | |
| Record name | Boc-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butoxycarbonyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boc-L-methionine and why is it of interest to researchers?
A1: Boc-L-methionine (N-tert-butoxycarbonyl-L-methionine) is a protected form of the naturally occurring amino acid, L-methionine. This compound is particularly interesting due to its versatility as a building block for synthesizing various molecules with tailored properties. For instance, researchers have utilized Boc-L-methionine to create polymers with unique stimuli-responsive behaviors, [, ] and incorporate it into peptides designed to interact with nucleic acids. []
Q2: How does the structure of Boc-L-methionine influence its self-association behavior?
A2: Fourier Transform Infrared (FTIR) spectroscopy studies have revealed that Boc-L-methionine primarily self-associates through intermolecular hydrogen bonding. [] This interaction occurs between the carboxylic acid group of one molecule and the urethane group of another. The bulky tert-butoxycarbonyl (Boc) protecting group and the methionine side chain influence the extent of self-association compared to other N-protected amino acids. []
Q3: Can Boc-L-methionine be used to synthesize polymers with specific properties? If so, what kind of properties can be achieved?
A3: Yes, Boc-L-methionine has been successfully incorporated into polymers exhibiting unique characteristics. For example, researchers synthesized a zwitterionic polymer, PMETMASPS, using a Boc-L-methionine-derived monomer. This polymer displayed remarkable stimuli-responsive behavior, including pH and temperature sensitivity. [] Additionally, a methionine-containing block copolymer synthesized using a Boc-L-methionine derivative demonstrated dual responsiveness to pH and oxidation. [] This allowed for the development of protein nanogels with potential applications in drug delivery. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














